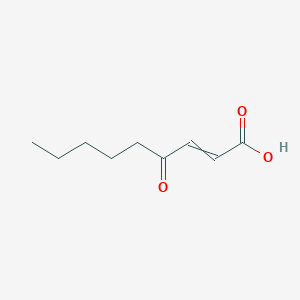
4-oxonon-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-oxonon-2-enoic acid, also known as (E)-4-oxonon-2-enoic acid, is a fatty acid with the molecular formula C9H14O3. It is characterized by the presence of a keto group at the fourth position and a double bond between the second and third carbon atoms. This compound is notable for its biological activity, particularly its antibacterial properties .
準備方法
4-oxonon-2-enoic acid can be synthesized using various methods. One common synthetic route involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the Wittig reaction is employed to synthesize (E)-4-oxonon-2-enoic acid in a single step . The reaction conditions typically involve the use of phosphorane and other reagents under controlled temperatures and pressures .
化学反応の分析
4-oxonon-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield α,β-unsaturated compounds .
科学的研究の応用
4-oxonon-2-enoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as Kynurenine-3-hydroxylase, which is involved in the metabolism of kynurenine . This inhibition can lead to the prevention or treatment of neurodegenerative diseases. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
類似化合物との比較
4-oxonon-2-enoic acid can be compared with other similar compounds, such as:
4-phenyl-4-oxobut-2-enoic acid:
Macrosphelide B: Another compound with the 4-oxo-2-enoic acid unit, known for its biological activity.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
4-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChIキー |
QHYBPAALYZNWPK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC(=O)O |
正規SMILES |
CCCCCC(=O)C=CC(=O)O |
同義語 |
4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















